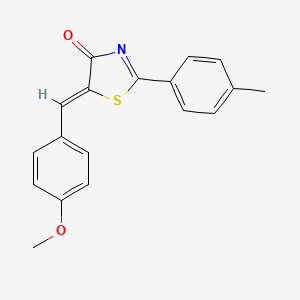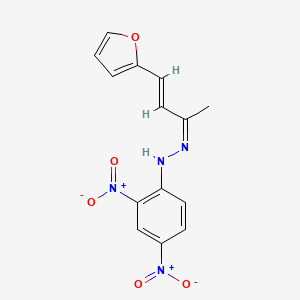
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MMB-4 and belongs to the thiazole family of compounds. In Additionally, we will list future directions for further research on this compound.
Mecanismo De Acción
The mechanism of action of MMB-4 involves the inhibition of various enzymes and cellular processes. MMB-4 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MMB-4 has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. These inhibitory effects of MMB-4 contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are dependent on the specific application. In medicine, MMB-4 has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In agriculture, MMB-4 has been found to have fungicidal and insecticidal properties. In material science, MMB-4 has been shown to have good electrical conductivity and photoconductivity, making it a promising material for organic electronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMB-4 in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. MMB-4 is also stable under various conditions, making it suitable for use in different experimental setups. However, the limitations of using MMB-4 in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability. Additionally, MMB-4 can be sensitive to light and air, which can affect its stability and efficacy.
Direcciones Futuras
There are several future directions for further research on MMB-4. In medicine, further studies are needed to investigate the potential of MMB-4 as an anticancer agent and its mechanism of action. In agriculture, more research is needed to determine the efficacy of MMB-4 as a fungicide and insecticide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of MMB-4 for use in organic electronics. Overall, the potential applications of MMB-4 make it a promising compound for future research.
Aplicaciones Científicas De Investigación
MMB-4 has been studied extensively for its potential application in various fields such as medicine, agriculture, and material science. In medicine, MMB-4 has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, MMB-4 has been studied for its potential use as a fungicide and insecticide. In material science, MMB-4 has been explored for its use in the development of organic electronics.
Propiedades
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)18-19-17(20)16(22-18)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWONVAQZMDCG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3857783.png)
![4-[4-(diethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3857793.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3857801.png)

![2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]](/img/structure/B3857815.png)
![ethyl 2-[(acetyloxy)imino]-3-oxo-3-phenylpropanoate](/img/structure/B3857823.png)
![6,7-dimethoxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3857837.png)

![ethyl 6-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]-2,3-dimethoxybenzoate](/img/structure/B3857844.png)
![1-benzyl-3-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3857851.png)
![2,2'-oxybis[N'-(2-chlorobenzylidene)acetohydrazide]](/img/structure/B3857855.png)
![1-(ethylthio)-N-[3-(1H-pyrazol-1-yl)benzyl]propan-2-amine](/img/structure/B3857863.png)
![5,5'-(4,4'-biphenyldiyldiimino)bis[2-(hydroxymethyl)tetrahydro-3-furanol]](/img/structure/B3857879.png)
